Tert-butyl N-[3-(6-aminopyridin-2-YL)propyl]carbamate
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Overview
Description
Tert-butyl N-[3-(6-aminopyridin-2-yl)propyl]carbamate is a chemical compound with the molecular formula C13H21N3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl carbamate group and an aminopyridine moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(6-aminopyridin-2-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(6-aminopyridin-2-yl)propylamine. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating automated systems for precise control of reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-(6-aminopyridin-2-yl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The aminopyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the aminopyridine moiety.
Reduction: Primary amines from the reduction of the carbamate group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Tert-butyl N-[3-(6-aminopyridin-2-yl)propyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(6-aminopyridin-2-yl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyridine moiety can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[3-(4-aminophenyl)propyl]carbamate
- Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamate
- 3-(Boc-amino)-1-propanol
Uniqueness
Tert-butyl N-[3-(6-aminopyridin-2-yl)propyl]carbamate is unique due to the presence of the aminopyridine moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents or functional groups .
Properties
IUPAC Name |
tert-butyl N-[3-(6-aminopyridin-2-yl)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)15-9-5-7-10-6-4-8-11(14)16-10/h4,6,8H,5,7,9H2,1-3H3,(H2,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPLPKQUUSBDLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=NC(=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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